2-(2-Methoxyethoxy)acetamide
Overview
Description
“2-(2-Methoxyethoxy)acetamide” is a chemical compound with the molecular formula C5H11NO3 . It is a derivative of acetamide .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, spherical copper microparticles were synthesized by reduction of Cu2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C . Also, various extraction and derivatization procedures were evaluated for the quantification of (2-methoxyethoxy)acetic acid (MEAA) in urine .Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Biomarker Detection in Human Urine Samples
A procedure has been developed for the detection and quantification of (2-methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, which is used in military jet fuel. This method involves liquid-liquid extraction and gas chromatography, demonstrating good accuracy and precision with a limit of detection ranging from 0.02 to 0.08 microg/ml MEAA in urine (B'hymer et al., 2003).
Comparative Metabolism of Herbicides
Research has compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study includes acetochlor, alachlor, butachlor, and metolachlor, demonstrating the metabolic pathways of these compounds and identifying cytochrome P450 isoforms responsible for human metabolism (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Research on acetochlor, alachlor, and metolachlor, which are structurally similar to 2-(2-methoxyethoxy)acetamide, has explored their reception and activity in soil as affected by wheat straw and irrigation. This study provides insights into the environmental behavior of these herbicides (Banks & Robinson, 1986).
Development of Nano-Photoinitiators
A study involved the synthesis of a compound with a structure related to this compound, used for creating hybrid networks in air atmosphere, indicating applications in materials science and polymer chemistry (Batibay et al., 2020).
Hypoglycemic Activity in Medical Research
Novel acetamide derivatives, structurally similar to this compound, have been synthesized and evaluated for hypoglycemic activity, indicating potential applications in medical research, particularly in the development of treatments for diabetes (Nikaljea et al., 2012).
Exploration in Traditional Chinese Medicine
Research on N-acetyldopamine derivatives from Periostracum Cicadae, including compounds structurally related to this compound, suggests potential applications in traditional Chinese medicine (Yang et al., 2015).
Properties
IUPAC Name |
2-(2-methoxyethoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMNPRJAMCOILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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